5-methyl-2H-pyran-2-one
Description
5-Methyl-2H-pyran-2-one is a six-membered heterocyclic compound featuring a lactone (cyclic ester) structure with a methyl substituent at the 5-position. This compound belongs to the pyranone family, which is characterized by a ketone group within the pyran ring. Pyranones are of significant interest in organic synthesis, pharmaceuticals, and materials science due to their diverse reactivity and biological activity. The methyl group at the 5-position influences electronic and steric properties, affecting its solubility, stability, and reactivity in comparison to unsubstituted or differently substituted pyranones .
Properties
Molecular Formula |
C6H6O2 |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
5-methylpyran-2-one |
InChI |
InChI=1S/C6H6O2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 |
InChI Key |
TVJVIYLWQZECEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2H-pyran-2-one can be synthesized through several methods. One common approach involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Industrial Production Methods: Industrial production of 5-methyl-2H-pyran-2-one typically involves large-scale synthesis using efficient and cost-effective catalytic processes. The use of green chemistry principles, such as atom economy and low-cost reaction conditions, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive at the C-2, C-4, and C-6 positions, which are electrophilic and prone to nucleophilic attack .
Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, malononitrile, and 1,3-dicarbonyl compounds. Catalysts such as nanocatalysts, transition metals, and acids or bases are often employed to facilitate these reactions .
Major Products: The major products formed from these reactions include various pyran derivatives, which possess significant biological and pharmaceutical properties .
Scientific Research Applications
5-Methyl-2H-pyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic centers at the C-2, C-4, and C-6 positions allow it to undergo nucleophilic attacks, leading to the formation of biologically active derivatives . These interactions contribute to its antimicrobial, antiviral, and antitumor activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyranones
Pyranones vary in substituent type, position, and ring oxidation states, leading to distinct physicochemical and functional properties. Below is a detailed comparison of 5-methyl-2H-pyran-2-one with key analogs:
5-Hydroxy-2-methyl-4H-pyran-4-one
- Structural Differences : The hydroxyl group at the 5-position and the ketone at the 4-position differentiate this compound from 5-methyl-2H-pyran-2-one.
- Stability : Quantitative structure-property relationship (QSPR) studies report a stability value of 6.32 for 5-hydroxy-2-methyl-4H-pyran-4-one, attributed to intramolecular hydrogen bonding between the hydroxyl and ketone groups .
- Applications : Used in metal complexation and as a ligand precursor, leveraging its chelating ability due to the hydroxyl group .
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one
- Substituent Effects: The hydroxymethyl group at the 2-position enhances hydrophilicity and reactivity.
- Synthetic Utility : Serves as an intermediate in glycosylation reactions and natural product synthesis (e.g., ascopyrone P derivatives) .
5-Benzyloxy-2-styryl-pyran-4-one
- Functionalization : The benzyloxy and styryl groups introduce extended conjugation, shifting UV-Vis absorption maxima and enhancing fluorescence properties.
- Reactivity : The styryl moiety enables participation in Diels-Alder reactions, unlike 5-methyl-2H-pyran-2-one, which lacks π-bond conjugation for such transformations .
3-Hydroxy-2-methyl-4H-pyran-4-one
- Isomerism : A positional isomer of 5-methyl-2H-pyran-2-one, with the methyl group at the 2-position and hydroxyl at the 3-position. This configuration reduces thermal stability (QSPR = 2.91) due to weaker intramolecular stabilization .
Comparative Data Table
Key Research Findings
Substituent Position and Stability : Electron-donating groups (e.g., -OH, -CH₃) at the 5-position enhance stability through resonance and inductive effects. For example, 5-hydroxy-2-methyl-4H-pyran-4-one exhibits higher stability than its 3-hydroxy isomer due to optimal hydrogen bonding geometry .
Synthetic Flexibility : 5-Methyl-2H-pyran-2-one is less reactive toward nucleophilic substitution compared to halogenated analogs (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one), which undergo facile alkylation and arylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
